molecular formula C14H18BNO5 B7958509 1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone

1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone

Cat. No.: B7958509
M. Wt: 291.11 g/mol
InChI Key: JYYHPKTYCJXQCF-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features both a nitrophenyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and bis(pinacolato)diboron.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically potassium carbonate (K2CO3), in an organic solvent like tetrahydrofuran (THF).

    Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most notable reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using sodium borohydride (NaBH4) in the presence of a suitable catalyst.

    Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), ethanol

    Reducing Agents: Hydrogen gas, sodium borohydride (NaBH4)

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Aminophenyl Derivatives: Formed through the reduction of the nitro group.

Scientific Research Applications

1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form carbon-carbon bonds.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Catalysis: Employed in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism by which 1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.

    4-Nitrophenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety.

    2-(Dioxaborolan-2-yl)ethanone: Similar boronic ester but without the nitrophenyl group.

Uniqueness

1-(3-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the presence of both the nitrophenyl and dioxaborolane groups, which provide distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)9-12(17)10-6-5-7-11(8-10)16(18)19/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHPKTYCJXQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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